(S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one
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Overview
Description
(S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one is a chiral compound belonging to the class of isoindolinones. Isoindolinones are heterocyclic compounds that have shown significant potential in medicinal chemistry due to their diverse biological activities. The presence of a fluorine atom and a piperidine ring in its structure enhances its pharmacological properties, making it a compound of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one can be achieved through several synthetic routes. One common method involves the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines. This reaction proceeds through a domino process, leading to the formation of the isoindolinone core .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrogenation, cyclization, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: The fluorine atom or other substituents on the aromatic ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Medicine: Due to its pharmacological properties, it is investigated for its potential use in treating various diseases, including neurological disorders and cancer.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, leading to modulation of the target’s activity. The compound may influence various signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
- (S)-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one
- (S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one
- (S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one
Comparison: While these compounds share a similar core structure, the position of the fluorine atom can significantly influence their pharmacological properties. (S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one is unique due to its specific substitution pattern, which may result in distinct biological activities and therapeutic potential compared to its analogs .
Properties
IUPAC Name |
4-fluoro-2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-12-5-1-4-10-11(12)8-16(13(10)17)9-3-2-6-15-7-9/h1,4-5,9,15H,2-3,6-8H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLBBIASRURMAJ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC3=C(C2=O)C=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)N2CC3=C(C2=O)C=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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